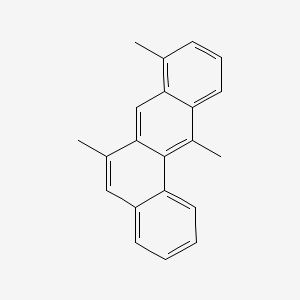
6,8,12-Trimethylbenz(a)anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8,12-Trimethylbenz(a)anthracene is a polycyclic aromatic hydrocarbon with the molecular formula C21H18 It is a derivative of benz(a)anthracene, characterized by the presence of three methyl groups at positions 6, 8, and 12
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6,8,12-Trimethylbenz(a)anthracene typically involves the alkylation of benz(a)anthracene. One common method is the Friedel-Crafts alkylation, where benz(a)anthracene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions include maintaining a low temperature to control the regioselectivity of the methylation process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 6,8,12-Trimethylbenz(a)anthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of quinones and other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of partially hydrogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.
Major Products Formed:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Partially hydrogenated derivatives.
Substitution: Nitro and sulfonic acid derivatives.
Aplicaciones Científicas De Investigación
6,8,12-Trimethylbenz(a)anthracene has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and properties of polycyclic aromatic hydrocarbons.
Biology: This compound is employed in studies related to its carcinogenic and mutagenic properties, providing insights into the mechanisms of chemical carcinogenesis.
Industry: It is used in the synthesis of advanced materials and as a precursor for the production of other complex organic compounds.
Mecanismo De Acción
The mechanism by which 6,8,12-Trimethylbenz(a)anthracene exerts its effects involves its interaction with cellular DNA. The compound can form DNA adducts, leading to mutations and disruptions in normal cellular processes. This interaction is facilitated by the compound’s ability to intercalate into the DNA helix, causing structural changes that can result in carcinogenesis . The molecular targets include various enzymes involved in DNA repair and replication, as well as signaling pathways related to cell growth and apoptosis.
Comparación Con Compuestos Similares
- 7,12-Dimethylbenz(a)anthracene
- 8-Methylbenz(a)anthracene
- Benz(a)anthracene
Comparison: 6,8,12-Trimethylbenz(a)anthracene is unique due to the specific positioning of its methyl groups, which influences its chemical reactivity and biological activity. Compared to 7,12-Dimethylbenz(a)anthracene, which is also a potent carcinogen, this compound exhibits different reactivity patterns in electrophilic substitution reactions due to steric effects. The presence of three methyl groups also affects its solubility and interaction with biological molecules, making it a valuable compound for studying structure-activity relationships in polycyclic aromatic hydrocarbons .
Propiedades
Número CAS |
20627-34-3 |
|---|---|
Fórmula molecular |
C21H18 |
Peso molecular |
270.4 g/mol |
Nombre IUPAC |
6,8,12-trimethylbenzo[a]anthracene |
InChI |
InChI=1S/C21H18/c1-13-7-6-10-17-15(3)21-18-9-5-4-8-16(18)11-14(2)20(21)12-19(13)17/h4-12H,1-3H3 |
Clave InChI |
ZUXQCNITNWNRAE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=C3C(=CC4=CC=CC=C4C3=C(C2=CC=C1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


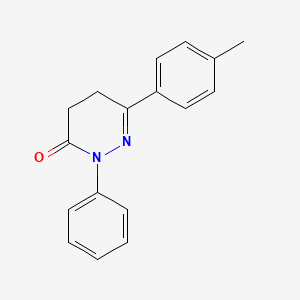
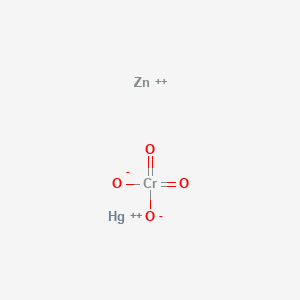
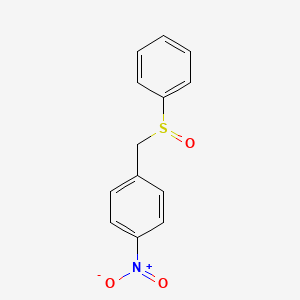
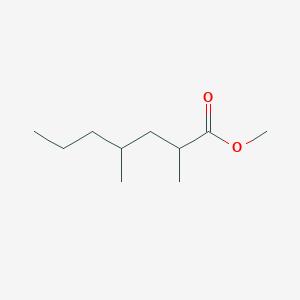
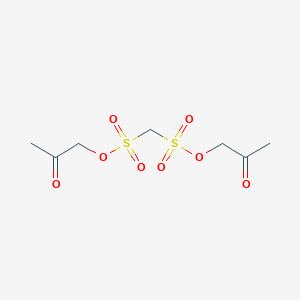
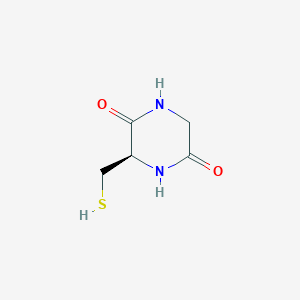
![Bicyclo[3.2.1]octa-3,6-diene-2-carboxylic acid](/img/structure/B14709070.png)

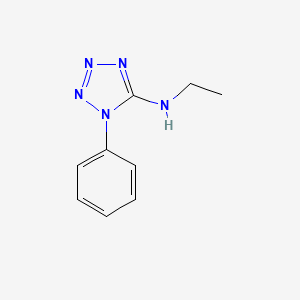
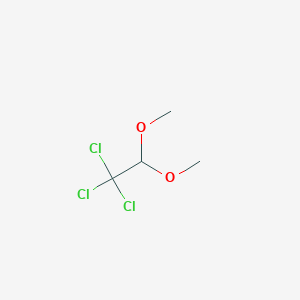

![4-[[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methylcarbamoylamino]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14709080.png)
![5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepin-3-amine;trihydrochloride](/img/structure/B14709092.png)
![N-[3-(4-Hydroxy-3,5-diiodophenyl)propanoyl]glycine](/img/structure/B14709109.png)
